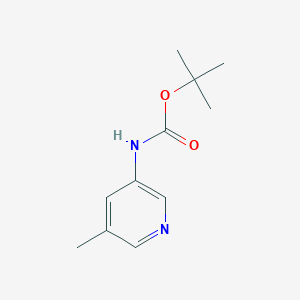

tert-Butyl (5-methylpyridin-3-yl)carbamate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

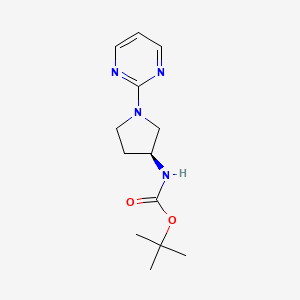

- Tert-butyl (5-methylpyridin-3-yl)carbamate is employed in the synthesis of N-Boc-protected anilines. The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino functionality, allowing for controlled reactions and subsequent deprotection to yield the desired aniline derivatives .

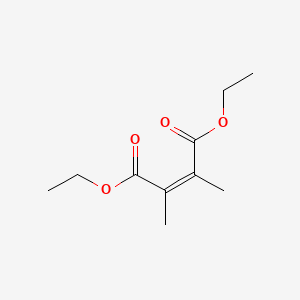

- Researchers have utilized this compound in the preparation of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position. The unique structure of tert-butyl (5-methylpyridin-3-yl)carbamate contributes to the diversity of pyrrole derivatives synthesized .

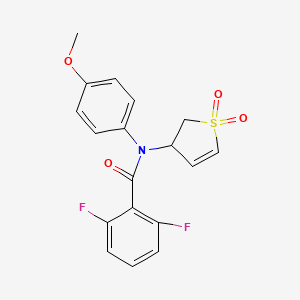

- The pyridine moiety in this compound makes it interesting for medicinal chemistry. Researchers explore its potential as a scaffold for designing new drugs or bioactive molecules. By modifying the substituents, scientists can create analogs with specific pharmacological properties .

- The carbamate functional group is commonly found in agrochemicals and pesticides. Tert-butyl (5-methylpyridin-3-yl)carbamate could serve as a building block for developing novel insecticides or herbicides. Its unique structure may offer advantages in terms of selectivity and efficacy .

- Researchers investigate the photophysical properties of this compound. Its absorption and emission spectra could be relevant for luminescent materials, such as organic light-emitting diodes (OLEDs) or fluorescent probes. Understanding its behavior in different solvents and environments is crucial for these applications .

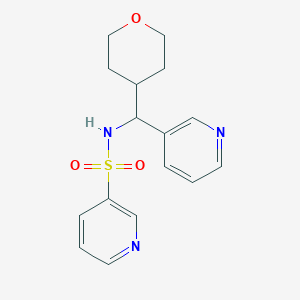

- The nitrogen atom in the pyridine ring can act as a ligand in coordination chemistry. Scientists explore the formation of metal complexes with tert-butyl (5-methylpyridin-3-yl)carbamate. These complexes may exhibit interesting reactivity, catalytic activity, or magnetic properties .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Tetrasubstituted Pyrroles Synthesis

Medicinal Chemistry and Drug Development

Agrochemicals and Pesticides

Photophysical Studies and Luminescent Materials

Coordination Chemistry and Metal Complexes

Propiedades

IUPAC Name |

tert-butyl N-(5-methylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPVJWFXUXXBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-methylpyridin-3-yl)carbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2470271.png)

![2-methyl-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2470275.png)

![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)